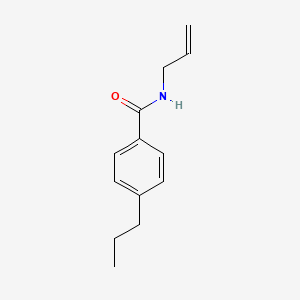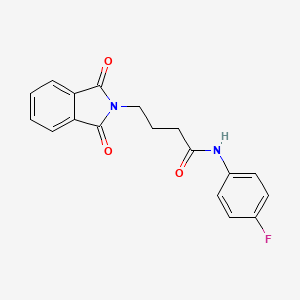
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and epigenetics.
作用機序
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide works by inhibiting the activity of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact and condensed chromatin structure, which can repress gene expression. By inhibiting N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide can cause the re-expression of tumor suppressor genes, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been reported to induce oxidative stress, increase the expression of pro-apoptotic proteins, and inhibit the activity of various signaling pathways involved in cancer development and progression.
実験室実験の利点と制限
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, making it a valuable tool for studying the role of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in various biological processes. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for the research and development of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide. One area of interest is its potential applications in epigenetics, specifically in the regulation of gene expression and chromatin structure. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on various signaling pathways and to identify potential synergistic effects with other anticancer agents. Furthermore, the development of more efficient synthesis methods and improved formulations could increase the utility of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in both research and clinical settings.
合成法
The synthesis of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide involves a multi-step process. The initial step involves the reaction of 2-(bromomethyl)phenol with N-benzyl-N-ethylglycine to form the intermediate compound, which is then reacted with 2-amino-2-oxoethyl benzoate to form the final product.
科学的研究の応用
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in cancer research. N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide are known to play a crucial role in the development and progression of cancer, and HDAC inhibitors such as N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
特性
IUPAC Name |
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-22(13-16-9-5-3-6-10-16)20(23)18-14-25-19(21-18)15-24-17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMGAUZQEKMTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)
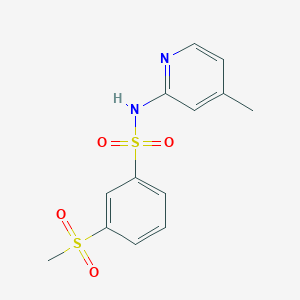
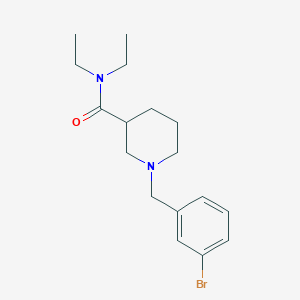
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)
![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)
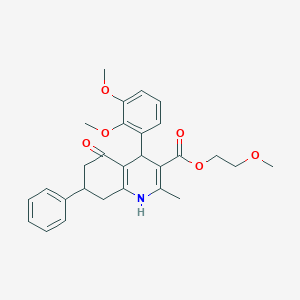
![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4975364.png)
